
10-Formyl Folic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Formyl Folic Acid-d4 is a labeled derivative of 10-Formyl Folic Acid . It is a stable isotope-labeled compound that has four deuterium atoms incorporated within its molecular structure . This compound is a member of the B-vitamin family and plays a vital role in DNA synthesis and repair, amino acid metabolism, and cell division . It is structurally similar to folic acid, with the addition of a formyl group at the 10-position .
Molecular Structure Analysis
The molecular formula of 10-Formyl Folic Acid-d4 is C20H15D4N7O7, and its molecular weight is 473.43 g/mol . The IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid .
Chemical Reactions Analysis
In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid .
Physical And Chemical Properties Analysis
10-Formyl Folic Acid-d4 is a yellow or orange crystalline powder that is soluble in water and ethanol . The labeled compound is stable under normal conditions and has a shelf life of several years if stored appropriately .
Scientific Research Applications
Folate Metabolism in Health and Disease
10-Formyl Folic Acid-d4 plays a crucial role in folate metabolism, which is essential for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Role in Cellular Functions
Abnormal folate metabolism, which involves 10-Formyl Folic Acid-d4, has been causally linked with a myriad of diseases . This highlights the importance of 10-Formyl Folic Acid-d4 in maintaining normal cellular functions and its potential role in disease prevention and treatment .
Stability of Folate Derivatives
In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid . This indicates the role of 10-Formyl Folic Acid-d4 in the stability of folate derivatives .
Role in One-Carbon Metabolism
10-Formyl Folic Acid-d4 is involved in one-carbon (C1) metabolism, which is partitioned between the cytosol and mitochondria and is important for the synthesis of nucleotides, amino acids, glutathione, and other critical metabolites .
Therapeutic Targeting in Cancer
Novel inhibitors are being developed with the potential for therapeutic targeting of tumors via folate receptors and the proton-coupled folate transporter, as well as for inhibiting C1 metabolism . This suggests the potential of 10-Formyl Folic Acid-d4 as a target in cancer therapy .
Role in Cytosolic Reactions
In the cytosol, 10-formyl THF is resynthesized from THF and formate by the 10-formyl THF synthetase activity of the trifunctional enzyme MTHFD1 . The MTHFD1 cyclohydrolase and dehydrogenase activities further convert the 10-formyl THF to 5,10-methylene THF and the oxidation of NADPH to NADP+ . This highlights the role of 10-Formyl Folic Acid-d4 in cytosolic reactions .
Mechanism of Action
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by 10-Formyl Folic Acid-d4 can be used as an early indicator of leukemia .
Mode of Action
10-Formyl Folic Acid-d4 interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by 10-Formyl Folic Acid-d4 can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by 10-Formyl Folic Acid-d4 disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
Future Directions
10-Formyl Folic Acid-d4 is a valuable tool for studying the metabolism and function of folic acid in the body . Its unique labeling makes it an ideal candidate for various research and diagnostic applications, and its stability and easy solubility make it a convenient reagent for laboratory use . The future directions of 10-Formyl Folic Acid-d4 are likely to be influenced by the ongoing research in the field of folic acid metabolism .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 10-Formyl Folic Acid-d4 involves several steps starting from commercially available starting materials. The synthesis pathway involves the protection of functional groups, formation of key intermediates, and deprotection of functional groups to obtain the final product.", "Starting Materials": [ "Folic Acid-d4", "Formic Acid", "Acetic Anhydride", "Sodium Hydroxide", "Methanol", "Ethanol", "Diethyl Ether", "Chloroform", "Sodium Bicarbonate", "Hydrochloric Acid", "Sodium Chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of Folic Acid-d4 using acetic anhydride and sodium bicarbonate to obtain N-acetyl Folic Acid-d4", "Reduction of the N-acetyl group to obtain N-formyl Folic Acid-d4 using formic acid and sodium hydroxide", "Protection of the amino group using acetic anhydride to obtain N-acetyl-N-formyl Folic Acid-d4", "Conversion of the N-acetyl group to the amino group using sodium hydroxide and methanol to obtain N-formyl Folic Acid-d4", "Protection of the hydroxyl group using acetic anhydride to obtain N-formyl 10-acetyl Folic Acid-d4", "Deprotection of the carboxylic acid group using sodium hydroxide and methanol to obtain 10-Formyl Folic Acid-d4" ] } | |
CAS RN |
461426-41-5 |
Product Name |
10-Formyl Folic Acid-d4 |
Molecular Formula |
C20H19N7O7 |
Molecular Weight |
473.438 |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI Key |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
synonyms |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)



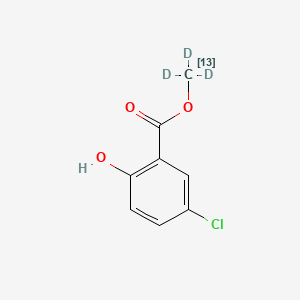
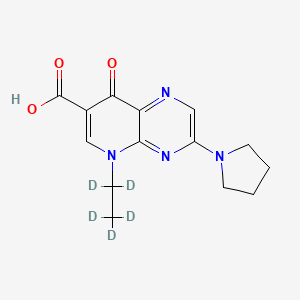
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
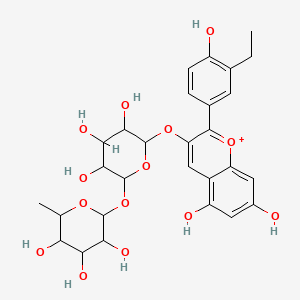
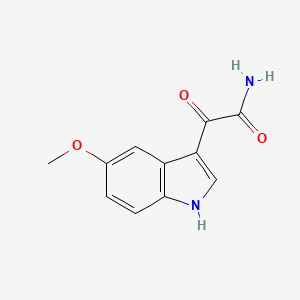
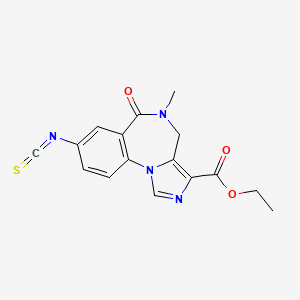
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)